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molecular formula C9H15NO4 B042520 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid CAS No. 118133-15-6

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Cat. No. B042520
M. Wt: 201.22 g/mol
InChI Key: BVEBMPFJSMEGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05935976

Procedure details

A solution of 578.2 g of 4-carboxy-1-ethoxycarbonylpiperidine in 1200 ml of toluene is treated firstly with 1.0 g of N,N-dimethylformnamide and then, at from 68 to 70° C. and within the space of 2 hours, with 369.0 g of thionyl chloride. The mixture is subsequently stirred at 70° C. for a further 30 min, after which the toluene is distilled off in vacuo and the residue is then degassed at RT for approximately 30 min under HV. This results in the title compound in the form of a weakly yellow oil [IR (Film): 2960, 2870, 1790, 1695, 1470, 1435, 1300, 1230, 1130, 960, 765 cm-1 ]. The product distils without decomposition at a m.p. of 96-98° C. (0.08-0.09 Torr).
Quantity
578.2 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
369 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5]1)(O)=[O:2].S(Cl)([Cl:17])=O>C1(C)C=CC=CC=1>[Cl:17][C:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5]1)=[O:2]

Inputs

Step One
Name
Quantity
578.2 g
Type
reactant
Smiles
C(=O)(O)C1CCN(CC1)C(=O)OCC
Name
Quantity
1200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
369 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at 70° C. for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at from 68 to 70° C.
CUSTOM
Type
CUSTOM
Details
within the space of 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
after which the toluene is distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is then degassed at RT for approximately 30 min under HV
Duration
30 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(=O)C1CCN(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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